molecular formula C10H10FNO B13678120 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B13678120
M. Wt: 179.19 g/mol
InChI Key: ZFTOVPQZGDFJHK-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that features a seven-membered nitrogen-containing ring fused with a benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring.

    Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogen atoms or other functional groups.

Scientific Research Applications

8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its specific fluorine substitution, which can significantly alter its chemical properties and biological activity compared to other azepine derivatives.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

8-fluoro-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C10H10FNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2

InChI Key

ZFTOVPQZGDFJHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)F)NC1

Origin of Product

United States

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